(S)-2-Amino-1-((S)-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one
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Overview
Description
(S)-2-Amino-1-((S)-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a chlorine atom and an amino group. The presence of chiral centers in the molecule makes it an interesting subject for stereochemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-((S)-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-((S)-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Scientific Research Applications
(S)-2-Amino-1-((S)-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its chiral nature.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-((S)-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-1-((S)-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-ol: Similar structure but with a hydroxyl group instead of a ketone.
(S)-2-Amino-1-((S)-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-amine: Similar structure but with an additional amino group.
Uniqueness
The uniqueness of (S)-2-Amino-1-((S)-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H17ClN2O |
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Molecular Weight |
204.70 g/mol |
IUPAC Name |
(2S)-2-amino-1-[(3S)-3-chloropyrrolidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C9H17ClN2O/c1-6(2)8(11)9(13)12-4-3-7(10)5-12/h6-8H,3-5,11H2,1-2H3/t7-,8-/m0/s1 |
InChI Key |
VMHONUXWSSFVEE-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC[C@@H](C1)Cl)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)Cl)N |
Origin of Product |
United States |
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